5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of 1H-1,2,4-triazole-3-amine with formaldehyde and dimethylamine. The reaction is carried out in an aqueous medium under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 1H-1,2,4-triazole-3-amine, formaldehyde, dimethylamine.
Reaction Conditions: Aqueous medium, acidic conditions (e.g., hydrochloric acid).
Procedure: The 1H-1,2,4-triazole-3-amine is dissolved in water, and formaldehyde is added dropwise. Dimethylamine is then introduced, and the mixture is stirred under acidic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohols or other suitable solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted triazole derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-amine: The parent compound, which lacks the dimethylamino group.
5-Methyl-1H-1,2,4-triazole-3-amine: A similar compound with a methyl group instead of the dimethylamino group.
4-Amino-1H-1,2,4-triazole: Another triazole derivative with an amino group at a different position.
Uniqueness
5-((Dimethylamino)methyl)-1H-1,2,4-triazol-3-amine hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C5H12ClN5 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-10(2)3-4-7-5(6)9-8-4;/h3H2,1-2H3,(H3,6,7,8,9);1H |
InChI Key |
FHENBVHEURZVHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NN1)N.Cl |
Origin of Product |
United States |
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